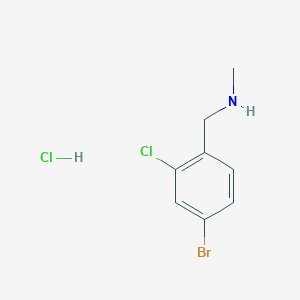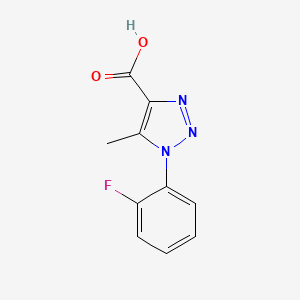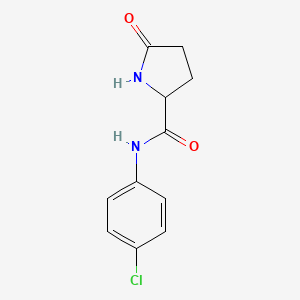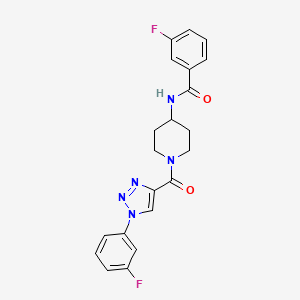
1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride” is not available, a related compound, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, has been synthesized and studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-chlorophenol” include a melting point range of 47 - 51 °C, a boiling point range of 232 - 235 °C at 760 mmHg, and a flash point greater than 112 °C .Aplicaciones Científicas De Investigación
Use in Analytical Chemistry
Bromine chloride, a related halogen compound, has been utilized in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds through direct or indirect titrimetric methods. This application suggests the potential utility of halogenated compounds like 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine; hydrochloride in analytical chemistry for the quantification of various substances (Verma, K., Srivastava, A., Ahmed, J., & Bose, S., 1978).
Synthesis of Pharmaceutical Compounds
An industrial synthesis process for sertraline hydrochloride, an effective antidepressant, highlights the importance of halogenated compounds in pharmaceutical manufacturing. The process employs N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, demonstrating the role of chlorinated compounds in creating high-purity pharmaceutical ingredients (Vukics, K., Fodor, T., Fischer, J., Fellegvári, I., & Lévai, S., 2002).
Organic Synthesis and Modification
The transformation of benzaldehyde into α-bromophenylacetic acid derivatives via reaction with bromine, as studied by Ogura, K., Furukawa, S., & Tsuchihashi, G. (1975), showcases the application of bromination reactions in organic synthesis. This process is relevant for the synthesis of compounds structurally similar to 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine; hydrochloride, indicating its potential utility in creating diverse organic molecules (Ogura, K., Furukawa, S., & Tsuchihashi, G., 1975).
Environmental Chemistry and Photodegradation Studies
The degradation of benzophenone-3 in chlorinated seawater pools, resulting in brominated disinfection byproducts, underscores the environmental impact of halogenated compounds. This research provides insight into the fate and transformation of compounds like 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine; hydrochloride in aquatic environments, contributing to our understanding of environmental chemistry and pollution mitigation strategies (Manasfi, T., Storck, V., Ravier, S., Demelas, C., Coulomb, B., & Boudenne, J., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, specifically in the termination of nerve impulses by breaking down acetylcholine, a neurotransmitter .
Mode of Action
1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . The excess acetylcholine continues to transmit nerve impulses, which can result in overstimulation of the nerves .
Biochemical Pathways
The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway, which is responsible for transmitting nerve impulses . The downstream effects include overstimulation of the nerves, leading to symptoms such as dizziness and paralysis .
Pharmacokinetics
It is known that the compound can be metabolized into 4-bromo-2-chlorophenol, a biologically inactive metabolite . This metabolite can potentially serve as a biomarker for exposure .
Result of Action
The molecular and cellular effects of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride’s action include overstimulation of the nerves due to the accumulation of acetylcholine . This can lead to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride. For instance, the compound can accumulate in various environmental components, contaminating food, water, and air . Microbes in the environment can adapt to these toxic compounds over time and use them as carbon and energy sources, providing a sustainable and economical method to eliminate the compound from the environment .
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBOKAUDJQRKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)




![benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2976774.png)
![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)
![4-(5-amino-1,3,6-trioxo-3,3a,11b,11c-tetrahydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(1H)-yl)benzoic acid](/img/structure/B2976780.png)

![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)